
Leu-Leu-Obzlhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leu-Leu-Obzlhydrochloride, also known as L-leucyl-L-leucine benzyl ester hydrochloride, is a dipeptide derivative. This compound is a white to light yellow solid and is primarily used in biochemical research. It is derived from the amino acid leucine, which is essential for protein synthesis and various metabolic functions in the body.
Métodos De Preparación
The synthesis of Leu-Leu-Obzlhydrochloride typically involves amino acid chemical synthesis techniques. The process generally includes the following steps:
Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group.
Coupling Reaction: The protected leucine is then coupled with another leucine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the dipeptide.
Esterification: The dipeptide is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride Formation: Finally, the benzyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Leu-Leu-Obzlhydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding dipeptide and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
Leu-Leu-Obzlhydrochloride has several applications in scientific research:
Biochemistry: It is used in the study of peptide synthesis and protein engineering.
Pharmacology: The compound is utilized in drug development and testing, particularly in the design of peptide-based drugs.
Cell Biology: It serves as a tool for studying cellular processes involving peptides and proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical reactions
Mecanismo De Acción
The mechanism of action of Leu-Leu-Obzlhydrochloride involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Leu-Leu-Obzlhydrochloride can be compared with other dipeptide derivatives such as:
L-leucyl-L-isoleucine benzyl ester hydrochloride: Similar in structure but with isoleucine instead of leucine.
L-leucyl-L-valine benzyl ester hydrochloride: Contains valine instead of leucine.
L-leucyl-L-phenylalanine benzyl ester hydrochloride: Contains phenylalanine instead of leucine.
These compounds share similar properties but differ in their specific amino acid composition, leading to variations in their biochemical and pharmacological activities .
Propiedades
Fórmula molecular |
C19H31ClN2O3 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15;/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22);1H/t16-,17-;/m0./s1 |
Clave InChI |
ACXLLBRYTXBRER-QJHJCNPRSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



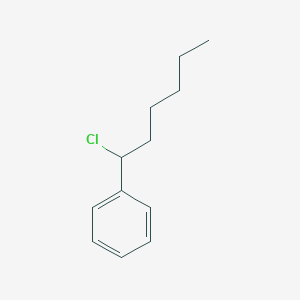
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
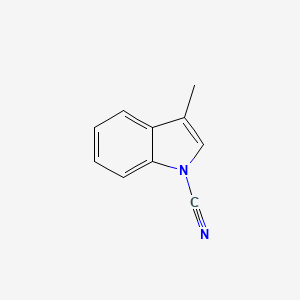


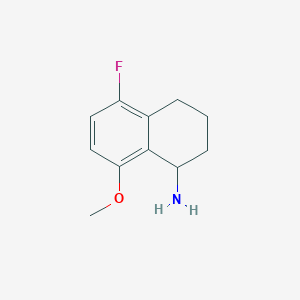

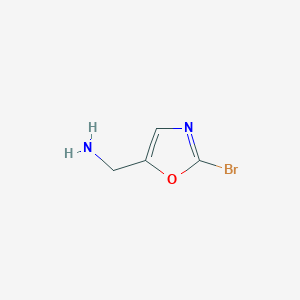
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)


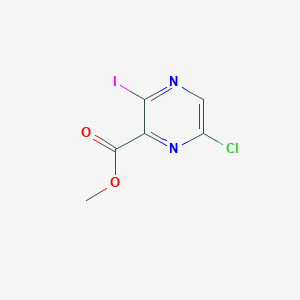
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)
